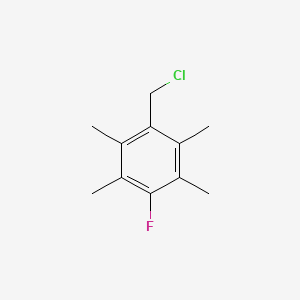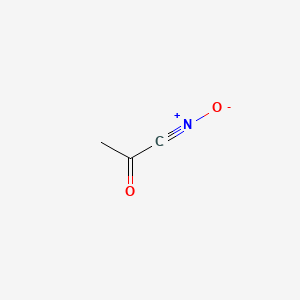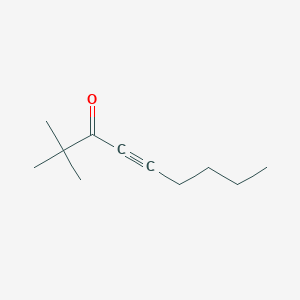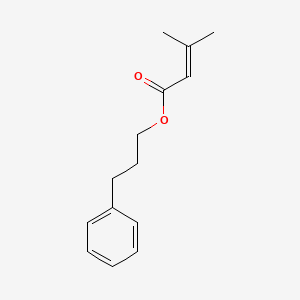
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from 2-butenoic acid, which is an unsaturated carboxylic acid, and 3-phenylpropyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 2-butenoic acid with 3-phenylpropyl alcohol. One common method is the Fischer esterification, which involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
2-Butenoic acid+3-Phenylpropyl alcoholH2SO42-Butenoic acid, 3-methyl-, 3-phenylpropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid or Lewis acids can further enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Butenoic acid and 3-phenylpropyl alcohol.
Reduction: 3-phenylpropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-butenoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes, leading to potential biological effects.
Comparación Con Compuestos Similares
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester can be compared with other similar esters, such as:
2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl group instead of a 3-phenylpropyl group.
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester: Contains a propenoic acid backbone instead of a butenoic acid backbone.
3-Methyl-2-butenoic acid, propyl ester: Similar structure but with a propyl group instead of a 3-phenylpropyl group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
56500-48-2 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-phenylpropyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Clave InChI |
SXBYOJZCRBEUTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OCCCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



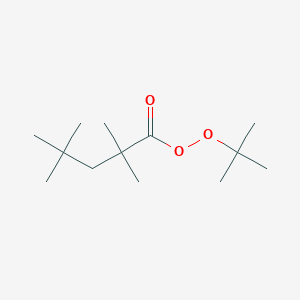
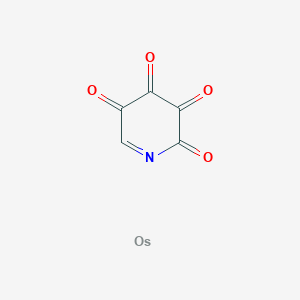
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

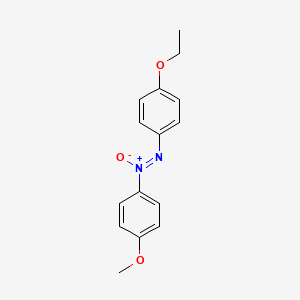

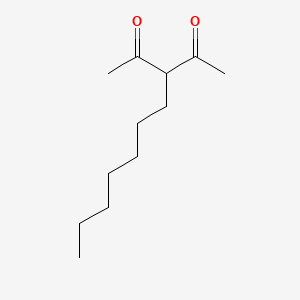
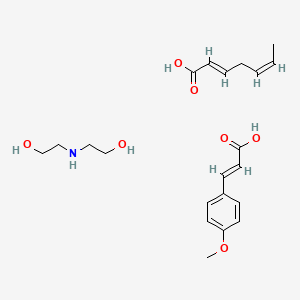
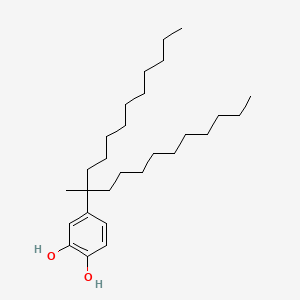
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
